

Physical and chemical properties of piperidine compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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An In-depth Technical Guide on the Physical and Chemical Properties of Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of piperidine, a foundational heterocyclic amine. Piperidine and its derivatives are of significant interest in medicinal chemistry and drug development, appearing in over twenty classes of pharmaceuticals.^{[1][2]} This document details its structural characteristics, reactivity, and pharmacological significance, supported by quantitative data, experimental protocols, and visualizations of key chemical and biological processes.

Physical and Spectroscopic Properties of Piperidine

Piperidine is a colorless liquid at room temperature with a characteristic pungent, amine-like odor.^{[3][4][5]} It is a six-membered heterocyclic amine, structurally a saturated form of pyridine, consisting of five methylene bridges and one amine bridge.^{[1][3]}

Core Physical Data

The fundamental physical properties of piperidine are summarized in the table below, providing a baseline for its handling and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	$C_5H_{11}N$	[3] [6]
Molar Mass	$85.15\text{ g}\cdot\text{mol}^{-1}$	[3] [6]
Appearance	Colorless liquid	[3] [4]
Odor	Pungent, pepper-like, fishy-ammoniacal	[3] [4]
Density	0.862 g/mL at 20-25 °C	[3] [7] [8]
Melting Point	-7 to -9 °C (19 to 16 °F; 266 to 264 K)	[3] [4]
Boiling Point	106 °C (223 °F; 379 K)	[3] [4] [9]
Solubility in Water	Miscible	[3] [5]
Solubility in Organic Solvents	Soluble in alcohol, ether, acetone, benzene, chloroform	[5] [9]
Acidity (pKa of conjugate acid)	11.12 - 11.22	[3] [8] [9]
Vapor Pressure	23 mmHg at 20 °C; 40 mmHg at 29.2 °C	[6] [10]
Refractive Index (n^{20}/D)	1.452 - 1.4534	[6] [9] [11]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of piperidine and its derivatives.

Spectrum Type	Key Features and Chemical Shifts (ppm)	Source(s)
¹ H NMR (CDCl ₃)	δ 2.79 (t, 4H, -CH ₂ -N-CH ₂ -), δ 1.51 (m, 6H, remaining -CH ₂ -)	[3]
¹³ C NMR (CDCl ₃)	δ 47.0 (C2, C6), δ 27.2 (C3, C5), δ 25.2 (C4)	[3]
Infrared (IR)	Key absorptions indicating N-H and C-H stretching.	[11]
Mass Spectrometry	Molecular ion peak (M ⁺) consistent with its molar mass.	[12]

Chemical Properties and Reactivity

Piperidine's chemical behavior is defined by the lone pair of electrons on its nitrogen atom, its saturated ring structure, and its conformational flexibility.

Basicity and Nucleophilicity

As a secondary amine, piperidine is a significant organic base.[13] Its conjugate acid has a pKa of approximately 11.12, making it a stronger base than many other aliphatic amines.[8][9] This basicity, combined with the accessibility of the nitrogen's lone pair, makes it a potent nucleophile, readily participating in reactions like N-acylation and N-alkylation.[14][15] It reacts exothermically with acids to form salts.[10]

Conformational Analysis

Similar to cyclohexane, piperidine predominantly adopts a chair conformation to minimize steric and torsional strain.[3][16] Two distinct chair conformations exist in equilibrium: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable.[3] The energy barrier for nitrogen inversion is substantially lower than for ring inversion, allowing for rapid interconversion between the two conformers.[3] For N-substituted piperidines, the substituent's preference for the equatorial position is often more pronounced than in analogous cyclohexanes.[3]

Key Chemical Reactions

Piperidine is a versatile reagent and building block in organic synthesis.[13][17]

- **Enamine Synthesis:** It is widely used to react with ketones or aldehydes to form enamines. These enamines are crucial intermediates in reactions like the Stork enamine alkylation, which forms a new carbon-carbon bond.[3]
- **N-Alkylation and N-Acylation:** As a strong nucleophile, piperidine readily undergoes alkylation with alkyl halides and acylation with agents like acid chlorides or anhydrides to form N-substituted piperidines.[15]
- **Catalysis:** It serves as a base catalyst in various condensation reactions, including Knoevenagel and Michael additions.
- **Deprotection in Peptide Synthesis:** Piperidine is commonly used as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from amino acids during solid-phase peptide synthesis.[3]

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and analysis of piperidine compounds.

Synthesis: Catalytic Hydrogenation of Pyridine

One of the most common and direct industrial methods for producing piperidine is the catalytic hydrogenation of pyridine.[8][18]

Objective: To reduce pyridine to piperidine using a metal catalyst and hydrogen gas.

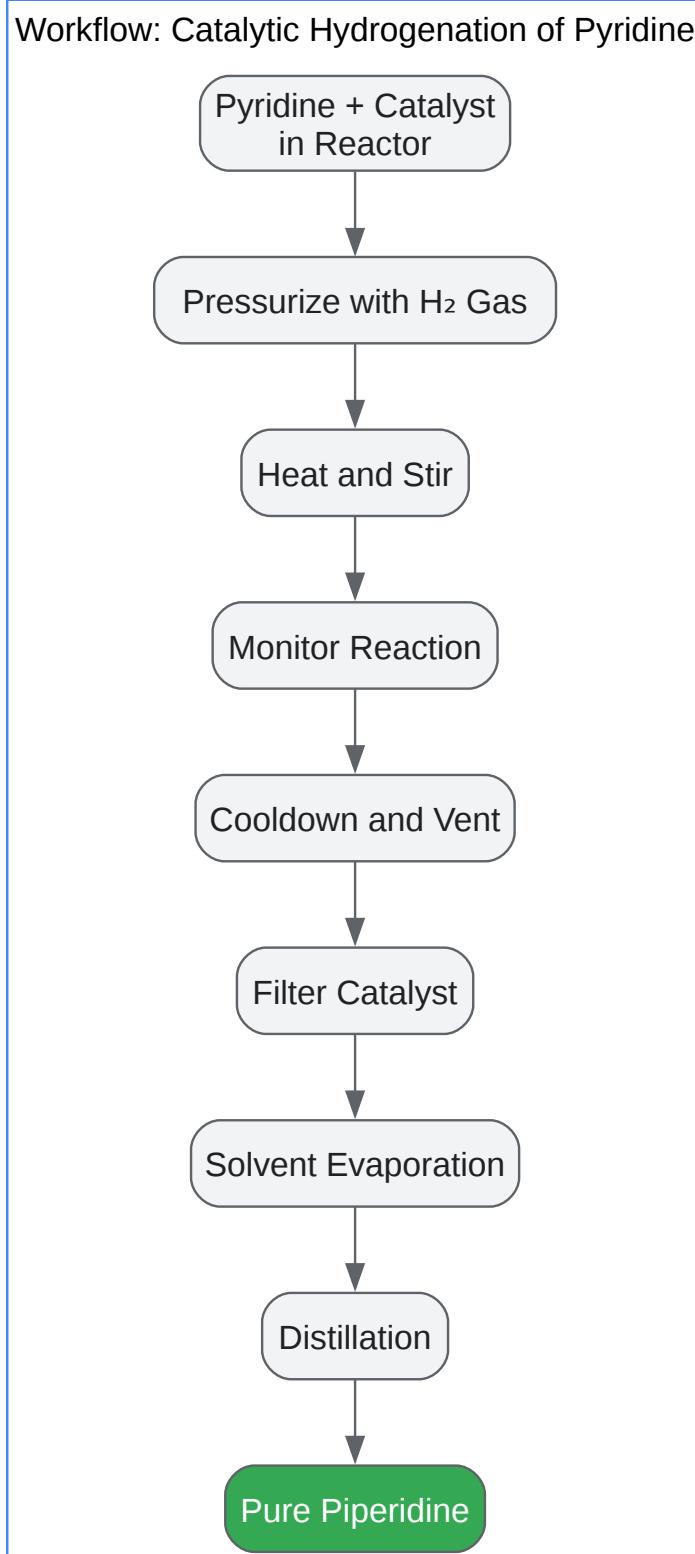
Materials:

- Pyridine
- Hydrogen (H₂) gas
- Catalyst (e.g., Nickel, Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C))

- Solvent (e.g., Ethanol, or neat reaction)
- High-pressure reactor (autoclave)

Procedure:

- The pyridine precursor is dissolved in a suitable solvent (or used neat) and placed into a high-pressure reactor.
- A catalytic amount of the chosen metal catalyst (e.g., 5-10% Rh/C) is added to the solution.
- The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
- The reactor is then pressurized with hydrogen gas to a specified pressure (e.g., 5 atm).
- The reaction mixture is heated (e.g., to 80 °C) and stirred vigorously to ensure efficient mixing and contact with the catalyst.
- The reaction is monitored by tracking the consumption of hydrogen gas or by analyzing aliquots using techniques like Gas Chromatography (GC).
- Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
- The reaction mixture is filtered to remove the solid catalyst.
- The solvent is removed under reduced pressure (rotary evaporation) to yield the crude piperidine product.
- Purification is achieved via distillation to obtain pure piperidine.



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Caption: Workflow for the synthesis of piperidine via catalytic hydrogenation.

Analysis: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the piperidinium ion.

Materials:

- Piperidine solution of known concentration (e.g., 0.1 M)
- Standardized strong acid titrant (e.g., 0.1 M HCl)
- Calibrated pH meter with an electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Pipette a known volume of the piperidine solution into a beaker.
- Add distilled water to ensure the pH electrode is sufficiently submerged.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse the calibrated pH electrode in the solution.
- Record the initial pH of the piperidine solution.
- Begin adding the HCl titrant from the burette in small, precise increments (e.g., 0.5 mL).
- After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
- Continue the titration well past the equivalence point (the point of rapid pH change).
- Plot the recorded pH values against the volume of HCl added to generate a titration curve.

- Determine the equivalence point volume (V_{eq}).
- The pH at the half-equivalence point ($V_{eq} / 2$) is equal to the pKa of the piperidinium ion.

Pharmacological Significance and Signaling Pathways

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anticancer, antiviral, analgesic, and neuroprotective effects.[\[1\]](#)[\[17\]](#)[\[19\]](#)

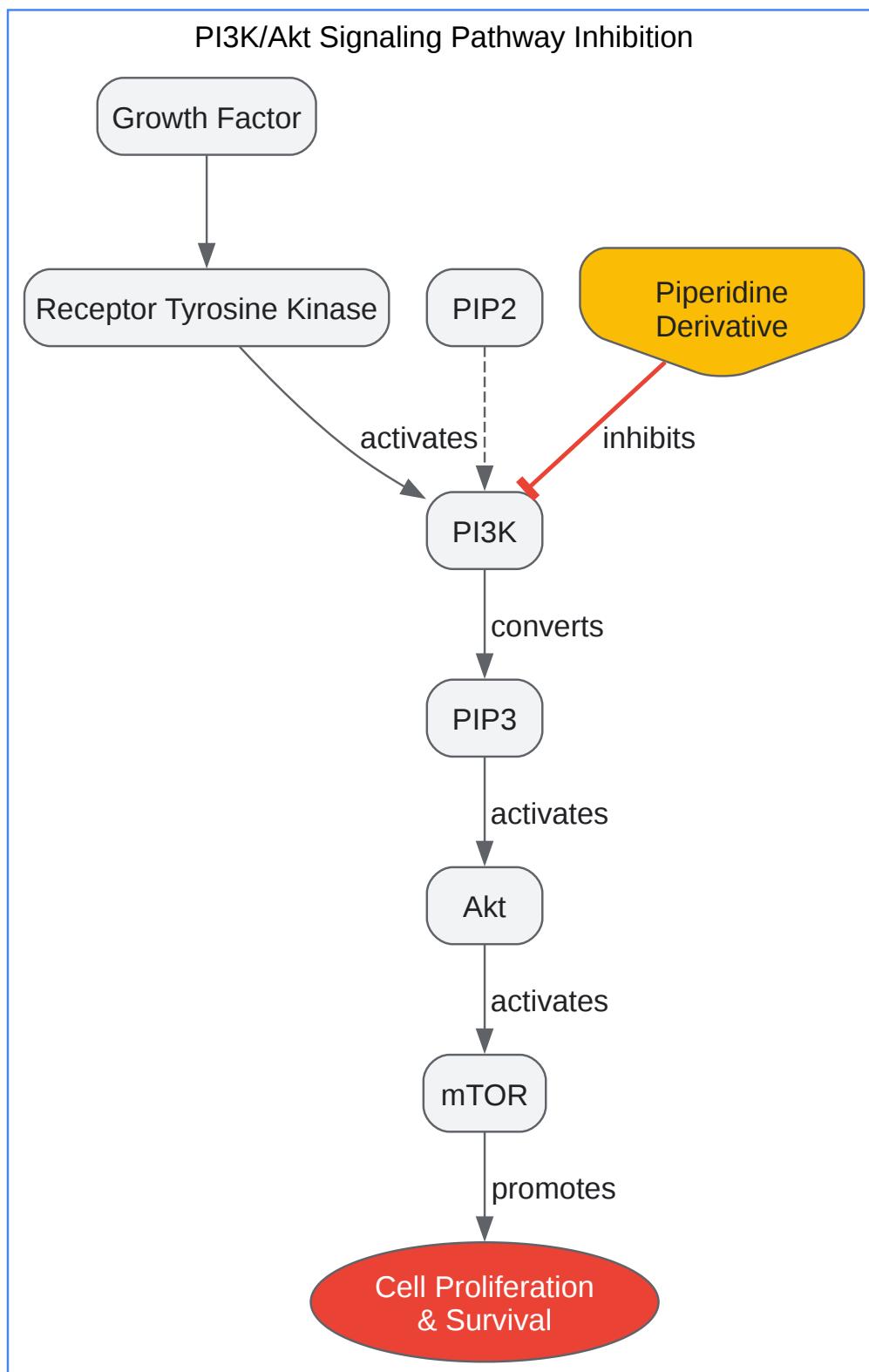
Role in Drug Design

The conformational rigidity and three-dimensional nature of the piperidine ring allow for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[\[18\]](#) Its basic nitrogen can form key salt bridges in receptor binding pockets. Piperidine derivatives are found in drugs targeting dopamine and serotonin receptors for neurological disorders and in acetylcholinesterase inhibitors like Donepezil for Alzheimer's disease.[\[17\]](#)[\[20\]](#)

Modulation of Cellular Signaling Pathways

Piperidine-containing compounds have been shown to modulate critical intracellular signaling pathways implicated in diseases like cancer.

- PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Overactivation is a hallmark of many cancers. Certain piperidine derivatives can inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[\[21\]](#)[\[22\]](#)
- NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cell survival. Piperine, an alkaloid containing a piperidine moiety, has been shown to suppress the activation of NF-κB, contributing to its anti-inflammatory and anticancer properties.[\[21\]](#)
- TGF-β/SMAD Pathway: The Transforming Growth Factor-beta (TGF-β) pathway plays a role in cell differentiation and fibrosis. Piperine can inhibit this pathway, which is beneficial in conditions like chronic pancreatitis and may disrupt cancer cell metastasis.[\[23\]](#)



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Caption: Inhibition of the PI3K/Akt pathway by certain piperidine derivatives.

Conclusion

Piperidine is a fundamental heterocyclic compound with well-defined physical and chemical properties that make it an invaluable tool in organic synthesis and a cornerstone of modern drug discovery. Its unique combination of basicity, nucleophilicity, and conformational characteristics allows for its incorporation into a vast range of structurally complex and biologically active molecules. A thorough understanding of its properties, as outlined in this guide, is essential for researchers aiming to leverage this versatile scaffold in the development of next-generation therapeutics.

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- To cite this document: BenchChem. [Physical and chemical properties of piperidine compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1359081#physical-and-chemical-properties-of-piperidine-compounds\]](https://www.benchchem.com/product/b1359081#physical-and-chemical-properties-of-piperidine-compounds)

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